The compound (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone is a complex organic molecule characterized by its unique spiro structure, which consists of two fused ring systems. The molecular formula is with a molecular weight of approximately 241.35 g/mol. This compound features a piperidine ring fused to an indene system, along with a tetrahydrofuran moiety, which contributes to its distinctive chemical properties. The presence of the methanone functional group adds to its reactivity and potential biological activity.
The chemical reactivity of this compound can be attributed to several functional groups present within its structure. Typical reactions may include:
The synthesis of (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone can be approached through several methods:
The unique structure of (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone suggests several potential applications:
Interaction studies involving this compound are crucial for understanding its pharmacological profile. Potential areas of investigation include:
Several compounds share structural similarities with (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone, each exhibiting unique characteristics:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
2,3-Dihydrospiro[indene-1,4'-piperidine] | 428-38-6 | 0.97 | Lacks tetrahydrofuran moiety |
5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] | 1368439-54-6 | 0.97 | Contains methyl substitution |
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride | 96651-85-3 | 0.97 | Salt form with enhanced solubility |
1,3-Dihydrospiro[indene-2,4'-piperidine] | 6841-89-0 | 0.97 | Different spiro configuration |
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] | 134697-64-6 | 0.95 | Naphthalene core instead of indene |
These comparisons highlight the uniqueness of the target compound due to the presence of both the tetrahydrofuran and methanone functionalities alongside its spirocyclic structure. Further research into these compounds could elucidate their respective biological activities and potential therapeutic applications.